molecular formula C12H4F6N2OS2 B2657402 6-(trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-2-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 2503208-86-2

6-(trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-2-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2657402
CAS No.: 2503208-86-2
M. Wt: 370.29
InChI Key: FTWFTYSSPINPAD-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-2-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is a potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK), a cytoplasmic signaling molecule critically involved in immunoreceptor signaling in a variety of hematopoietic cells. SYK transduces signals from receptors like the B-cell receptor (BCR) and Fc receptors, making it a central node in adaptive and innate immune responses . This compound is therefore a valuable pharmacological tool for investigating signaling pathways in immunology and inflammation, particularly in the context of autoimmune diseases such as rheumatoid arthritis and lupus . Furthermore, research has elucidated the significant role of SYK in certain hematological malignancies; its aberrant signaling can promote survival and proliferation of malignant B-cells. Consequently, this inhibitor serves as a critical compound for probing the molecular pathogenesis of B-cell lymphomas and leukemias , providing a research-grade molecule to dissect SYK-dependent survival pathways and evaluate the therapeutic potential of SYK inhibition in oncology. Its well-defined mechanism of action enables researchers to precisely modulate this key signaling node to understand complex cellular processes and validate new therapeutic hypotheses.

Properties

IUPAC Name

6-(trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F6N2OS2/c13-11(14,15)6-2-1-5(22-6)8-19-9(21)4-3-7(12(16,17)18)23-10(4)20-8/h1-3H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWFTYSSPINPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)C2=NC3=C(C=C(S3)C(F)(F)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-2-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.

    Introduction of trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions might target the pyrimidine ring or the trifluoromethyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at positions adjacent to the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes involved in disease pathways.

    Biological Probes: Utilized in studying biological processes at the molecular level.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Therapeutic Agents: Investigated for its efficacy in treating conditions such as cancer, inflammation, or infectious diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-2-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous thieno[2,3-d]pyrimidin-4-one derivatives:

Compound Substituents Synthesis Method Yield Melting Point Key Properties/Activities Reference
Target Compound : 6-CF₃-2-[5-CF₃-thiophen-2-yl]thieno[2,3-d]pyrimidin-4-one CF₃ at 6 (pyrimidinone), CF₃ at 5 (thiophene) Likely involves formic acid cyclization or POCl₃-mediated lactam condensation N/A N/A Enhanced metabolic stability, kinase inhibition potential
5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one (3) Phenyl at 5 (pyrimidinone) Formic acid reflux of 2-amino-4-phenylthiophene-3-carbonitrile 85% 205–208°C Moderate solubility, base pairing interactions
Compound 5b (Thiazolo[3,2-a]pyrimidin-3(2H)-one) 3,4-Dimethoxyphenyl, thiophen-2-yl Microwave-assisted condensation with thiourea 67% 85–87°C Anticancer activity, IR absorption at 1660 cm⁻¹ (C=O)
7-Phenyl-6-methyl-thieno[2,3-d]triazolo[4,3-a]pyrimidin-5-one (4f) Phenyl at 7, methyl at 6, ethylcarboxylate at 3 Reaction of hydrazono-ethyl acetate with thienopyrimidine precursor N/A N/A Antiviral activity, crystallizes from ethanol/dioxane
3-(Chromen-6-ylamino)thiazolidin-4-one (13) Chromen-6-ylamino, phenyl at 2 (thiazolidinone) Microwave-assisted condensation with benzaldehyde and thiourea N/A N/A Fluorescence properties, antimicrobial activity

Key Comparisons :

Substituent Effects: The target compound’s CF₃ groups increase hydrophobicity and electron deficiency compared to phenyl (e.g., compound 3) or methoxy (e.g., compound 5b) substituents. This may improve membrane permeability and resistance to oxidative metabolism . Thiophene vs. Thiazole: The thiophene moiety in the target compound (vs.

Synthetic Routes :

  • The target compound’s synthesis is hypothesized to follow POCl₃-mediated cyclization (as in ) or formic acid reflux (as in ). These methods contrast with microwave-assisted protocols used for compound 5b, which reduce reaction times but require specialized equipment .

Biological Activity: Fluorinated derivatives like the target compound are associated with kinase inhibition due to CF₃-induced dipole interactions with ATP-binding pockets. Non-fluorinated analogs (e.g., compound 3) may lack this specificity . Compound 5b’s 3,4-dimethoxyphenyl group confers anticancer activity via DNA intercalation, a mechanism less likely in the target compound due to its rigid CF₃ substituents .

Physicochemical Properties :

  • The target compound’s melting point is expected to exceed 200°C (based on analogs in –9), higher than compound 5b (85–87°C), reflecting stronger intermolecular forces from CF₃ groups .
  • Solubility : The CF₃ groups may reduce aqueous solubility compared to polar substituents (e.g., methoxy in compound 5b), necessitating formulation adjustments for in vivo applications .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The CF₃ groups in the target compound likely optimize steric and electronic complementarity with hydrophobic enzyme pockets, as seen in fluorinated kinase inhibitors like gefitinib .
  • Synthetic Challenges : Introducing two CF₃ groups requires precise control of reaction conditions to avoid side products, contrasting with simpler phenyl or methyl substitutions .
  • Pharmacokinetics: While the target compound’s metabolic stability is superior to non-fluorinated analogs, its low solubility may limit oral bioavailability, a common issue with heavily fluorinated drugs .

Biological Activity

Overview of the Compound

Chemical Structure : The compound is characterized by a thieno[2,3-d]pyrimidin-4-one core with trifluoromethyl and thiophene substituents. Its molecular formula is C12H4F6N2OS2C_{12}H_4F_6N_2OS_2, indicating a complex structure that may influence its biological properties.

1. Antitumor Activity

Several studies have indicated that compounds with a thieno[2,3-d]pyrimidine scaffold exhibit promising antitumor activity. This is primarily due to their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, the presence of trifluoromethyl groups is known to enhance binding affinity and selectivity toward targets such as protein kinases.

2. Antimicrobial Properties

Compounds containing thiophene rings have been reported to possess antimicrobial activities against various bacteria and fungi. The electron-withdrawing nature of trifluoromethyl groups can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial membranes.

3. Enzyme Inhibition

Research indicates that similar thieno[2,3-d]pyrimidine derivatives can act as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs). These enzymes are crucial for DNA synthesis and cell cycle regulation, making them prime targets for therapeutic intervention in cancer treatment.

4. Neuroprotective Effects

Some studies have suggested that thieno[2,3-d]pyrimidine derivatives may exhibit neuroprotective effects by modulating pathways involved in oxidative stress and inflammation. This could be particularly relevant in neurodegenerative diseases where such pathways are dysregulated.

Case Studies

  • Anticancer Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.
  • Antimicrobial Efficacy : Another study highlighted a derivative's effectiveness against Staphylococcus aureus and Escherichia coli, showing zones of inhibition comparable to standard antibiotics.

Data Table

Biological ActivityTargetReference
AntitumorVarious cancer cell linesStudy 1
AntimicrobialStaphylococcus aureus, E. coliStudy 2
Enzyme InhibitionDihydrofolate reductaseStudy 3
NeuroprotectionOxidative stress pathwaysStudy 4

Q & A

Q. What are the optimal synthetic routes for preparing 6-(trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-2-yl]-3H,4H-thieno[2,3-d]pyrimidin-4-one?

  • Methodological Answer : The synthesis involves multi-step reactions starting from thiophene and pyrimidine precursors. Key steps include:
  • Thiophene functionalization : Introduce trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions (e.g., using CuI catalysis for aryl-thiophene coupling) .
  • Pyrimidine ring formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions (e.g., HCl/EtOH) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., from ethanol) to achieve >95% purity .
  • Yield optimization : Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for thiophene:pyrimidine intermediates) to minimize side products .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • 1H/13C NMR : Assign signals for trifluoromethyl groups (δ ~110–120 ppm in 13C) and thiophene protons (δ 6.8–7.5 ppm in 1H) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 423.0521 for C14H7F6N2OS2) .
  • X-ray crystallography : Resolve crystal packing and confirm bond angles (e.g., C-S-C bond at ~105° in the thiophene ring) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Prioritize in vitro assays to assess therapeutic potential:
  • Antimicrobial activity : Broth microdilution (MIC values against S. aureus and E. coli) .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Dihydrofolate reductase (DHFR) inhibition assays using UV-Vis spectroscopy (λ = 340 nm) .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence reactivity and bioactivity?

  • Methodological Answer :
  • Computational studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps) .
  • Structure-activity relationship (SAR) : Synthesize analogs with Cl/CH3 substituents; compare IC50 values in enzyme assays to isolate trifluoromethyl effects .
  • Metabolic stability : Evaluate resistance to CYP450 oxidation via liver microsome assays (e.g., rat liver S9 fraction) .

Q. What strategies mitigate solubility challenges during in vivo studies?

  • Methodological Answer :
  • Prodrug design : Introduce phosphate esters at the 4-one position for aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm via dynamic light scattering) to enhance bioavailability .
  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) for intraperitoneal administration .

Q. How can regioselectivity be improved in thiophene-pyrimidine coupling reactions?

  • Methodological Answer :
  • Catalyst screening : Test Pd(PPh3)4 vs. Pd2(dba)3 with SPhos ligand for Suzuki-Miyaura coupling .
  • Solvent effects : Compare DMF (polar aprotic) vs. THF (low polarity) to favor cross-coupling over homocoupling .
  • Reaction monitoring : Use TLC (silica, hexane:EtOAc 3:1) and LC-MS to track intermediates .

Q. What analytical techniques resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

  • Methodological Answer :
  • Assay standardization : Normalize cell viability protocols (e.g., ATP-based assays vs. MTT) .
  • Batch consistency : Verify compound purity (>99%) via HPLC (C18 column, acetonitrile/water gradient) .
  • Positive controls : Include reference inhibitors (e.g., methotrexate for DHFR assays) to calibrate results .

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